Clorhidrato de terc-butil piperidin-4-ilcarbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

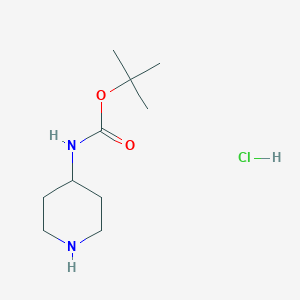

tert-Butyl piperidin-4-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Aplicaciones Científicas De Investigación

Cancer Therapy

One of the most promising applications of tert-butyl piperidin-4-ylcarbamate hydrochloride is its role as an inhibitor of heat shock protein 70 (HSP70). HSP70 is crucial for cancer cell survival and proliferation, making it a target for cancer therapies. Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells, suggesting its potential in overcoming resistance mechanisms in cancer treatments .

Case Study : A study demonstrated that compounds derived from tert-butyl piperidin-4-ylcarbamate exhibited significant inhibition of HSP70, leading to enhanced efficacy in existing cancer therapies .

Antibacterial Activity

tert-Butyl piperidin-4-ylcarbamate hydrochloride has shown notable antibacterial properties, particularly against Gram-positive bacteria. It has been tested against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrated effective bactericidal activity at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Activity Against Drug-resistant Strains

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 3.125 | Strong bactericidal |

| Vancomycin-resistant Enterococcus faecium (VREfm) | 0.78 - 3.125 | Strong bactericidal |

| Staphylococcus epidermidis | Low concentrations | Potent against biofilms |

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the synthesis of piperidine-4-carboxamide ccr5 antagonists , which suggests that it may interact with the CCR5 receptor.

Mode of Action

It’s known that similar compounds can induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

It’s known that similar compounds can affect microbial membranes and induce lysis, thereby inhibiting microbial growth .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity is low (iLOGP: 0.0), and it has a solubility of 1.46 mg/ml .

Result of Action

It’s known that similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl piperidin-4-ylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to ensure high purity and yield .

Industrial Production Methods: Industrial production of tert-Butyl piperidin-4-ylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparación Con Compuestos Similares

- tert-Butyl 4-aminopiperidine-1-carboxylate

- 1-N-Cbz-4-Aminopiperidine

- N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Comparison: tert-Butyl piperidin-4-ylcarbamate hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the piperidine ring. These features confer distinct reactivity and stability compared to similar compounds. For example, tert-Butyl 4-aminopiperidine-1-carboxylate has a similar piperidine ring but lacks the hydrochloride salt form, affecting its solubility and reactivity .

Actividad Biológica

Tert-butyl piperidin-4-ylcarbamate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C12H18ClN2O2 and a molecular weight of 200.28 g/mol, is classified as a carbamate, which typically involves derivatives of carbonic acid where hydroxyl groups are replaced by amines or ammonia. Its structural features contribute to its interactions with various biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The compound features a tert-butyl group that enhances lipophilicity and a piperidine ring that contributes to its pharmacological properties. The structural configuration allows for various chemical interactions, which are critical for its biological activity.

1. Anticancer Properties

Tert-butyl piperidin-4-ylcarbamate has been investigated for its potential as an inhibitor of heat shock protein 70 (HSP70) . HSP70 plays a crucial role in cancer cell survival and proliferation. Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer therapy.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis | |

| THP-1 | Not specified | NLRP3 inflammasome inhibition |

2. Antibacterial Activity

The compound exhibits significant antibacterial properties against Gram-positive bacteria , including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration ranges from 0.78 to 3.125 µg/mL , comparable to last-resort antibiotics like vancomycin.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| MRSA | 0.78 |

| VREfm | 3.125 |

| Staphylococcus epidermidis | Not specified |

Mechanistic Insights

The biological activity of tert-butyl piperidin-4-ylcarbamate can be attributed to its ability to modulate specific cellular pathways:

- Inhibition of HSP70 : By inhibiting HSP70, the compound may enhance the efficacy of existing cancer treatments by overcoming mechanisms of drug resistance.

- NLRP3 Inflammasome Inhibition : Preliminary studies suggest that this compound can inhibit NLRP3-dependent IL-1β release, which is significant in inflammatory responses and cancer progression.

Case Studies

Several studies have highlighted the potential applications of tert-butyl piperidin-4-ylcarbamate:

- Cancer Treatment : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : Research indicated that the compound effectively inhibited biofilm formation in MRSA strains, showcasing its relevance in treating persistent infections.

Propiedades

IUPAC Name |

tert-butyl N-piperidin-4-ylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLJVJSHANVSGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.